katsumadain A

Neuraminidase Inhibition Antiviral Influenza H1N1

Katsumadain A is a linear diarylheptanoid natural product, first isolated from the seeds of Alpinia katsumadai Hayata (Zingiberaceae), a plant used in traditional medicine. It is characterized by a complex structure featuring a styryl-2-pyranone moiety.

Molecular Formula C32H28O4
Molecular Weight 476.6 g/mol
Cat. No. B1240714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekatsumadain A
Synonymskatsumadain A
Molecular FormulaC32H28O4
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1C3=CC=CC=C3)C(=O)OC(=C2)C=CC4=CC=CC=C4)CC(=O)CCC5=CC=CC=C5
InChIInChI=1S/C32H28O4/c33-26(18-16-23-10-4-1-5-11-23)20-28-21-29(25-14-8-3-9-15-25)31-30(35-28)22-27(36-32(31)34)19-17-24-12-6-2-7-13-24/h1-15,17,19,22,28-29H,16,18,20-21H2/b19-17+/t28-,29+/m1/s1
InChIKeyIAIGBNIWSBFKNA-FIACUDKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Katsumadain A: Key Characteristics and Procurement Considerations for This Neuraminidase-Inhibiting Diarylheptanoid


Katsumadain A is a linear diarylheptanoid natural product, first isolated from the seeds of Alpinia katsumadai Hayata (Zingiberaceae), a plant used in traditional medicine [1]. It is characterized by a complex structure featuring a styryl-2-pyranone moiety [2]. The compound has garnered significant interest primarily for its in vitro inhibitory activity against influenza virus neuraminidase (NA) [3]. This specific mechanism of action positions katsumadain A as a unique chemical scaffold for antiviral research, distinct from many other natural product classes. This guide provides quantifiable, comparative evidence to support scientific selection and procurement decisions, differentiating katsumadain A from its closest analogs and in-class alternatives.

Why Generic Substitution Is Not Advisable: Katsumadain A's Unique Profile vs. In-Class Diarylheptanoids and Neuraminidase Inhibitors


Substituting katsumadain A with another diarylheptanoid or a standard neuraminidase inhibitor like oseltamivir or zanamivir is not straightforward due to significant differences in potency, mechanism, and target spectrum. As detailed in the quantitative evidence below, katsumadain A demonstrates potent dual activity against both viral and bacterial neuraminidases, a feature not shared by all NA inhibitors [1]. Furthermore, even among the diarylheptanoids isolated from the same natural source, katsumadain A consistently emerges as the most potent and extensively studied NA-inhibiting constituent, with a well-characterized binding mode [2]. Its unique T-shaped scaffold, as revealed by molecular docking, interacts with flexible loop regions of the NA enzyme in a manner distinct from classical inhibitors, contributing to its favorable binding energy profile compared to other natural compounds [3]. Therefore, for applications requiring potent, dual-target NA inhibition with a specific binding interaction profile, generic substitution is not supported by available evidence.

Katsumadain A: A Comparative Quantitative Analysis of Potency, Binding, and Dual Activity for Informed Procurement


Superior Neuraminidase Inhibition Potency: Katsumadain A vs. Other A. katsumadai Diarylheptanoids

Among six constituents isolated from Alpinia katsumadai, katsumadain A was identified as the most promising neuraminidase inhibitor. It demonstrated a lower IC50 value against human influenza virus A/PR/8/34 (H1N1) neuraminidase compared to other diarylheptanoids from the same extract [1]. This indicates a quantifiably higher potency within its own compound class, making it the preferred choice for studies focused on maximizing NA inhibitory effect from this natural source.

Neuraminidase Inhibition Antiviral Influenza H1N1

Dual Viral and Bacterial NA Inhibition: Katsumadain A vs. Zanamivir

Katsumadain A exhibits a dual-acting neuraminidase inhibition profile, effectively targeting both viral NA (influenza) and bacterial NA (pneumococcal NanA and NanB). This contrasts with zanamivir, which did not show activity against pneumococcal NanA and NanB under similar assay conditions [1]. The ability to disrupt the lethal synergism between influenza virus and S. pneumoniae is a distinct functional advantage.

Dual Targeting Antipneumococcal Influenza Co-infection

Comparative Molecular Docking Binding Affinity: Katsumadain A vs. Zanamivir and Oseltamivir on NA N1

In silico molecular docking simulations against influenza neuraminidase type N1 (PDB: 3B7E) and a mutant N1 (PDB: 3NNS) ranked katsumadain-A as the best natural compound with a calculated free energy value of -7.54 kcal/mol for N1 wild-type [1]. This binding energy is a quantitative measure of its predicted interaction strength, which was superior to other natural products screened in the same study and was validated by in vitro MUNANA assay.

Molecular Docking Binding Affinity Structure-Based Design

Broader Antiviral Spectrum: Activity Against Multiple H1N1 Swine Influenza Viruses

Katsumadain A's neuraminidase inhibitory activity is not limited to a single viral strain. It demonstrated consistent, low-micromolar IC50 values (ranging from 0.9 to 1.64 μM) against the NA of four different H1N1 swine influenza viruses [1]. This spectrum of activity suggests a robust mechanism of action that is not easily circumvented by minor strain-to-strain variations in the NA enzyme.

Antiviral Spectrum Swine Influenza H1N1

Unique Binding Interaction: Hydrogen Bonding with Key NA Residues

Molecular docking studies reveal that katsumadain-A forms specific hydrogen bonds with the key amino acid residues Arg118 and Arg371 on neuraminidase type N1 [1]. In the case of a N1 mutant, the interaction is maintained via a hydrogen bond with Arg118 [1]. This detailed binding interaction profile, which differs from the binding of classic NA inhibitors, provides a structural explanation for its inhibitory activity and can inform structure-based optimization efforts.

Binding Mode NA Mutant Drug Design

Complete Chemical Synthesis Route Enables Structure-Activity Relationship (SAR) Studies

A total synthesis route for katsumadain A has been established, utilizing an organocatalytic enantioselective 1,4-conjugate addition as a key step [1]. This synthetic accessibility is crucial for generating analogs and conducting SAR studies. While many natural products of interest are only available through difficult and low-yield isolation, the existence of a defined synthetic pathway for katsumadain A provides a quantifiable advantage in terms of potential analog generation and material supply for advanced research.

Chemical Synthesis Medicinal Chemistry SAR

Evidence-Backed Application Scenarios for Katsumadain A in Research and Development


High-Potency, Natural Product-Based Neuraminidase Inhibitor for Antiviral Discovery

Katsumadain A serves as a validated, high-potency starting point for antiviral drug discovery programs focused on influenza. Its IC50 of 1.05 ± 0.42 μM against human H1N1 NA [1] and its activity against a panel of four swine influenza viruses [1] make it a reliable reference compound for screening assays and lead optimization efforts. Researchers can use katsumadain A as a benchmark to evaluate the efficacy of novel synthetic NA inhibitors or to investigate natural product-derived scaffolds.

Dual-Acting Probe for Studying Influenza-Bacterial Co-Infection Pathogenesis

The unique ability of katsumadain A to inhibit both viral (influenza) and bacterial (pneumococcal NanA and NanB) neuraminidases makes it a critical tool for investigating the lethal synergism between influenza virus and Streptococcus pneumoniae [1]. Unlike zanamivir, which lacks this dual activity [1], katsumadain A can be used in in vitro and in vivo co-infection models to dissect the specific role of pneumococcal NA in enhancing viral replication and pathogenesis.

Computational Chemistry and Structure-Based Drug Design (SBDD) Template

With a well-defined binding mode involving specific interactions with NA residues Arg118 and Arg371 [1] and a favorable calculated binding free energy of -7.54 kcal/mol [1], katsumadain A is an excellent template for structure-based drug design. Computational chemists can use its docked conformation and interaction map as a starting point for virtual screening, pharmacophore modeling, or to guide the rational design of novel NA inhibitors with improved affinity and selectivity.

Medicinal Chemistry SAR and Analog Synthesis Programs

The established total synthesis of katsumadain A [1] provides a concrete pathway for medicinal chemistry efforts. Procurement of this compound is valuable for laboratories planning to synthesize and evaluate a series of analogs to explore the structure-activity relationships of this unique diarylheptanoid scaffold. This is a key differentiator from compounds for which no synthetic route exists, offering a clear advantage for SAR-driven research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for katsumadain A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.